An In-depth Technical Guide to 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS Number: 173458-82-7
Abstract
This technical guide provides a comprehensive overview of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, a substituted pyrrolopyrimidine of significant interest in medicinal chemistry. While specific data for this exact molecule is limited, this document synthesizes information from structurally related compounds to present a plausible and scientifically grounded exploration of its synthesis, chemical properties, and potential applications. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the chemical space and therapeutic potential of this class of compounds.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to the purine base of ATP allows derivatives to act as competitive inhibitors for a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3] The versatility of the pyrrolo[2,3-d]pyrimidine ring system, with multiple sites for substitution, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4] This has led to the development of several FDA-approved drugs and numerous clinical candidates for various malignancies and inflammatory conditions.[1][5]
The title compound, 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, incorporates several key features that suggest its potential as a bioactive molecule. The benzyl group at the 7-position and the phenyl groups at the 5- and 6-positions introduce significant steric bulk and lipophilicity, which can influence binding affinity and cellular permeability. The chloro group at the 4-position serves as a versatile synthetic handle for further derivatization, often through nucleophilic substitution or cross-coupling reactions.
Physicochemical Properties and Characterization
While a comprehensive experimental characterization of 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively documented in publicly available literature, some basic properties can be referenced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 173458-82-7 | [6][7][8] |
| Molecular Formula | C₂₅H₁₈ClN₃ | |
| Molecular Weight | 395.89 g/mol | [6] |
| Appearance | Solid | [8] |
| Melting Point | 190 - 192 °C | [8][9] |
Further characterization would typically involve techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed through the following key transformations:
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Construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core: This is a common starting material and several synthetic routes have been reported.[10][11][12][13][14][15]
-
N-Benzylation at the 7-position: Introduction of the benzyl group onto the pyrrole nitrogen.
-
Palladium-catalyzed cross-coupling for diphenylation: Installation of the two phenyl groups at the 5- and 6-positions, likely via a double Suzuki-Miyaura coupling reaction on a di-halogenated precursor.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols (Exemplary)
The following protocols are representative examples based on literature procedures for similar transformations and should be optimized for the specific substrates.
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This procedure is adapted from established methods for the chlorination of pyrrolo[2,3-d]pyrimidin-4-ones.[16]
-
To a dry round-bottom flask under an inert atmosphere, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).
-
Add phosphorus oxychloride (POCl₃, approximately 3 equivalents) and toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA, approximately 1.5 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 50 °C and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Benzylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is based on general procedures for the N-alkylation of pyrrolo[2,3-d]pyrimidines.[17]
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until TLC analysis shows complete conversion.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This is a general protocol for the Suzuki-Miyaura coupling of aryl halides.[18] The specific conditions, including the palladium catalyst, ligand, and base, would require optimization.
-
In a reaction vessel, combine the 7-benzyl-4-chloro-5,6-dibromo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3 equivalents).
-
Add a solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Potential Applications in Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2][19] Numerous derivatives have shown potent activity against a variety of kinases implicated in cancer and inflammatory diseases.[3][5][20]
Kinase Inhibition
Given its core structure, 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a prime candidate for investigation as a kinase inhibitor. The bulky hydrophobic substituents at the 5, 6, and 7-positions could potentially occupy the hydrophobic regions of the ATP-binding pocket of various kinases, leading to potent and selective inhibition.
Caption: Mechanism of competitive kinase inhibition.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold is guided by extensive structure-activity relationship (SAR) studies. The substitutions on the title compound suggest several avenues for SAR exploration:
-
4-Position: The chloro group can be replaced with various amines, a common strategy to enhance kinase binding and introduce vectors for further modification.
-
5- and 6-Positions: The phenyl groups can be substituted with different aryl or heteroaryl moieties to probe the steric and electronic requirements of the target kinase's active site.
-
7-Position: The benzyl group can be modified to alter solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.
Conclusion and Future Directions
7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine represents an intriguing, yet underexplored, molecule within the medicinally important class of pyrrolopyrimidines. Based on the extensive literature on related compounds, a viable synthetic strategy can be devised, and its potential as a kinase inhibitor is highly probable. Future research should focus on the definitive synthesis and characterization of this compound, followed by its evaluation in a panel of kinase assays to identify potential biological targets. Subsequent SAR studies, guided by molecular modeling, could then be employed to optimize its activity and drug-like properties, potentially leading to the development of novel therapeutic agents.
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